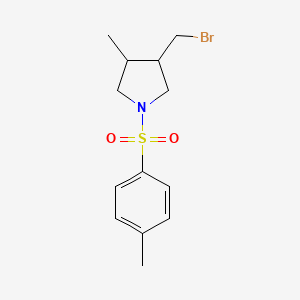

3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

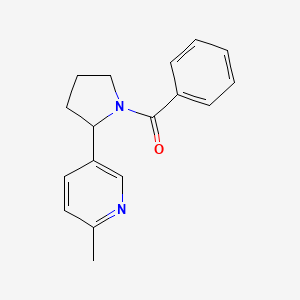

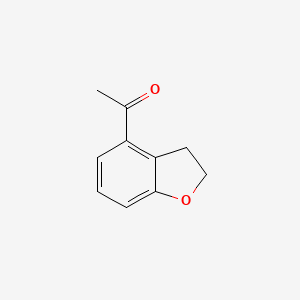

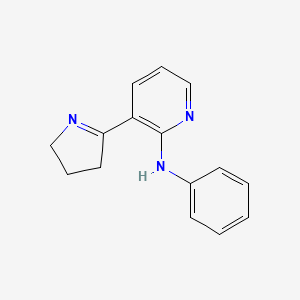

3-(Brommethyl)-4-methyl-1-tosylpyrrolidin ist eine organische Verbindung, die zur Klasse der Pyrrolidine gehört. Sie ist durch das Vorhandensein einer Brommethylgruppe, einer Methylgruppe und einer Tosylgruppe gekennzeichnet, die am Pyrrolidinring gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Brommethyl)-4-methyl-1-tosylpyrrolidin umfasst typischerweise die folgenden Schritte:

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.

Einführung der Tosylgruppe: Die Tosylgruppe wird eingeführt, indem das Pyrrolidin mit p-Toluolsulfonylchlorid in Gegenwart einer Base wie Triethylamin umgesetzt wird.

Brommethylierung: Die Brommethylgruppe wird durch Behandlung der Verbindung mit einem Brommethylierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Radikalstarters wie Azoisobutyronitril (AIBN) eingeführt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 3-(Brommethyl)-4-methyl-1-tosylpyrrolidin können ähnliche Synthesewege umfassen, sind jedoch für die Großproduktion optimiert. Dazu gehören der Einsatz von Durchflussreaktoren, effiziente Reinigungstechniken und kostengünstige Reagenzien, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Brommethyl)-4-methyl-1-tosylpyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brommethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, bei denen die Brommethylgruppe durch eine Aryl- oder Vinylgruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Natriumazid, Kaliumcyanid und Thiole. Die Bedingungen umfassen typischerweise polare aprotische Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So würde beispielsweise eine nukleophile Substitution mit Natriumazid 3-(Azidomethyl)-4-methyl-1-tosylpyrrolidin ergeben.

Wissenschaftliche Forschungsanwendungen

3-(Brommethyl)-4-methyl-1-tosylpyrrolidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Medizinische Chemie: Die Verbindung wird bei der Entwicklung von Arzneimitteln verwendet, insbesondere als Baustein für Wirkstoffkandidaten.

Biologische Studien: Aufgrund seiner strukturellen Merkmale wird es in Studien zur Enzyminhibition und Rezeptorbindung eingesetzt.

Materialwissenschaften: Die Verbindung kann bei der Synthese von Polymeren und anderen Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(Brommethyl)-4-methyl-1-tosylpyrrolidin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Brommethylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, was zu einer Inhibition oder Modulation ihrer Aktivität führt. Die Tosylgruppe erhöht die Stabilität der Verbindung und erleichtert ihre Wechselwirkung mit biologischen Molekülen.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-4-methyl-1-tosylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tosyl group enhances the compound’s stability and facilitates its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(Brommethyl)-4-methylpyrrolidin: Fehlt die Tosylgruppe, wodurch es weniger stabil und weniger reaktiv ist.

4-Methyl-1-tosylpyrrolidin: Fehlt die Brommethylgruppe, wodurch es für Substitutionsreaktionen weniger geeignet ist.

3-(Chlormethyl)-4-methyl-1-tosylpyrrolidin: Ähnliche Struktur, aber mit einem Chloratom anstelle von Brom, was zu unterschiedlicher Reaktivität und Selektivität führt.

Einzigartigkeit

3-(Brommethyl)-4-methyl-1-tosylpyrrolidin ist durch die Kombination der Brommethyl- und Tosylgruppen einzigartig, die ihm eine spezifische Reaktivität und Stabilität verleihen. Dies macht es zu einer wertvollen Verbindung in verschiedenen chemischen und biologischen Anwendungen.

Eigenschaften

Molekularformel |

C13H18BrNO2S |

|---|---|

Molekulargewicht |

332.26 g/mol |

IUPAC-Name |

3-(bromomethyl)-4-methyl-1-(4-methylphenyl)sulfonylpyrrolidine |

InChI |

InChI=1S/C13H18BrNO2S/c1-10-3-5-13(6-4-10)18(16,17)15-8-11(2)12(7-14)9-15/h3-6,11-12H,7-9H2,1-2H3 |

InChI-Schlüssel |

ODZKLSBHPXPGLH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CC1CBr)S(=O)(=O)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.